HoxA protein - 157907-48-7

HoxA protein

Catalog Number: EVT-1518513
CAS Number: 157907-48-7
Molecular Formula: C6H7NOS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HoxA proteins are derived from the HoxA gene cluster, which is part of a larger family of Hox genes found across various species. They are classified as transcription factors due to their ability to bind to specific DNA sequences and regulate gene expression. This regulation is vital for proper organ development and cellular differentiation. The classification of HoxA proteins can be further divided based on their specific roles in development, with some being more involved in limb formation (e.g., HoxA11) while others play roles in axial skeleton development (e.g., HoxA4) .

Synthesis Analysis

Methods

The synthesis of HoxA proteins typically involves molecular cloning techniques to create recombinant DNA constructs. For example, polymerase chain reaction (PCR) is often employed to amplify specific HoxA genes from cDNA libraries derived from various human cell lines. These amplified genes can then be inserted into expression vectors for protein production.

Technical Details

To analyze the expression and functionality of HoxA proteins, techniques such as retroviral transduction are used to introduce these genes into target cells. For instance, researchers have utilized retroviral vectors like pMSCVhygro for stable expression in hematopoietic cells. Following transduction, assays such as colony-forming assays are performed to assess the transforming potential of these proteins in hematopoietic precursor cells .

Molecular Structure Analysis

Structure

HoxA proteins possess a highly conserved homeodomain structure that facilitates their binding to DNA. The homeodomain typically consists of approximately 60 amino acids forming three alpha helices that fit into the major groove of DNA. This structural feature is critical for their function as transcription factors.

Data

Studies have shown that variations in the amino acid sequence within the homeodomain can influence the binding affinity and specificity of HoxA proteins for different target genes . Additionally, structural analyses using techniques like X-ray crystallography have provided insights into how these proteins interact with DNA and other regulatory elements.

Chemical Reactions Analysis

Reactions

HoxA proteins primarily function through their interaction with DNA, where they bind to specific regulatory sequences in target genes. This binding can either activate or repress transcription depending on the context provided by other co-factors present in the cell.

Technical Details

The functional analysis often involves electrophoretic mobility shift assays (EMSAs) to study protein-DNA interactions. These assays help determine how effectively different HoxA proteins can bind to their respective target sequences under varying conditions .

Mechanism of Action

Process

The mechanism by which HoxA proteins exert their effects involves several steps:

  1. Binding: The protein binds to specific DNA sequences within the promoters or enhancers of target genes.
  2. Recruitment: Upon binding, they recruit co-activators or co-repressors that modify chromatin structure.
  3. Transcription Regulation: This modification leads to either activation or repression of transcription based on the cellular context and stage of development.

Data

Research indicates that certain HoxA proteins can form complexes with other transcription factors like Meis1, enhancing their regulatory capabilities . This interaction is particularly important in hematopoietic cells where these complexes influence cell fate decisions.

Physical and Chemical Properties Analysis

Physical Properties

HoxA proteins are generally soluble in aqueous solutions due to their hydrophilic regions but may also contain hydrophobic residues that facilitate interactions with other cellular components.

Chemical Properties

These proteins are sensitive to changes in pH and ionic strength, which can affect their stability and binding affinity for DNA. Additionally, post-translational modifications such as phosphorylation can alter their activity and interactions with other proteins .

Applications

Scientific Uses

HoxA proteins are extensively studied for their roles in developmental biology and cancer research. Their ability to regulate gene expression makes them valuable targets for understanding congenital disorders related to limb malformations and cancers such as leukemia, where aberrant expression of Hox genes has been implicated . Moreover, they serve as models for investigating gene regulatory mechanisms and protein interactions within developmental pathways.

Molecular Structure & Biochemical Properties of HoxA Proteins

Homeodomain Architecture and DNA-Binding Specificity

The homeodomain (HD) of HoxA proteins is a 60-amino-acid DNA-binding module characterized by three α-helices, with helices 2 and 3 forming a helix-turn-helix motif. Thirteen residues within the HD are invariant across Hox paralogs, including critical DNA-contact positions: residue 5 in the N-terminal arm (minor groove interaction), and positions 47, 50, 51, and 54 in helix 3 (major groove contacts) [9] [10]. Despite this high conservation, HoxA proteins achieve functional specificity through:

  • DNA Sequence Recognition: All HoxA HDs bind a core TAAT motif, but flanking nucleotides confer paralog-specificity. For example, HOXA2 and HOXA3 recognize the extended motif TGATNNAT, with HOXA2 preferentially binding TGATGGAT in vivo despite low in vitro affinity for this sequence [1].
  • N-Terminal Arm Flexibility: Residues upstream of the HD (e.g., in HOXA9) influence DNA backbone contacts and minor groove compression, enabling recognition of non-consensus sites [6].
  • Latent Specificity: Cooperative binding with TALE cofactors (PBX, MEIS) expands target site diversity. HOXA1 binds clusters of HOX-PBX motifs (e.g., TGATTGAC), while posterior HOXA proteins (e.g., HOXA9) exhibit higher intrinsic DNA affinity due to additional DNA contacts [6] [9].

Table 1: Conserved Homeodomain Features in HoxA Proteins

Structural ElementFunctionConserved Residues/Features
N-terminal armMinor groove contactsPosition 5 (Q/V/I)
Helix 3Major groove recognitionR53, Q50, N51, F54
Hexapeptide motifTALE cofactor bindingFH/YPWM (anterior), AANWL (posterior)
Linker regionSpatial orientationVariable length (3–17 aa)

Post-Translational Modifications and Functional Regulation

HoxA protein activity is dynamically modulated by post-translational modifications (PTMs), influencing stability, localization, and DNA-binding affinity:

  • Phosphorylation: HOXA2 is phosphorylated at multiple residues (e.g., S185, S201). Phosphomimetic mutations reduce DNA binding and transcriptional activity, while phosphatase recruitment (e.g., PPP1CB) promotes nuclear retention and activation [7]. Mass spectrometry of Drosophila SCR (ortholog of HOXA1-2) identified phosphosites (S316, T317) within functional domains, suggesting conservation [3].
  • Ubiquitination: HOXA2 interacts with E3 ubiquitin ligases RCHY1 and KPC2. KPC2 mediates cytoplasmic translocation, reducing HOXA2 transcriptional output without degradation. RCHY1 ubiquitination conversely targets HOXA2 for proteasomal degradation [7].
  • Acetylation/Formylation: Lysine acetylation (e.g., K218, K309 in SCR) and formylation modulate protein-protein interactions and DNA binding. HOXA10 acetylation alters transcriptional activation in mammalian systems [3] [7].

Table 2: Key PTMs Regulating HoxA Proteins

PTM TypeResidue/ExampleFunctional Consequence
PhosphorylationHOXA2-S185, SCR-T315Reduces DNA binding, promotes cytoplasmic relocation
UbiquitinationHOXA2-K48/K63 linkagesDegradation (RCHY1) or cytoplasmic shuttling (KPC2)
AcetylationSCR-K218, HOXA10-K-rich regionAlters cofactor recruitment
MethylationSCR-S19, S166Unknown; potential regulatory crosstalk

Interactions with TALE Cofactors (PBX, MEIS) and Other Transcription Factors

HoxA proteins require TALE-class cofactors for genomic targeting and functional specificity:

  • Trimeric Complex Formation: HOXA1 binds DNA cooperatively with PBX and MEIS/PREP. Genome-wide analyses show >90% of HOXA1 targets are co-occupied by at least one TALE protein. Zebrafish enhancer assays confirm TGIF (TALE family) motifs are critical for HOXA1 activity [4].
  • Hexapeptide Dependence: The hexapeptide (YPWM or variants) inserts into a hydrophobic pocket in PBX. Posterior HOXA9 (hexapeptide: AANWL) adopts a distinct conformation versus anterior HOXA1 (FHYPWM), altering DNA backbone contacts and affinity [6].
  • Non-TALE Partnerships: HOXA2 interacts with tissue-specific factors (e.g., SIX2, HMX1) in branchial arches. Proteomic studies identify PPP1CB phosphatase as a HOXA2 interactor that stabilizes nuclear HOXA2 and counteracts KPC2-mediated export [1] [7].

Mechanistically, TALE cofactors enable "latent specificity": HOXA-PBX heterodimers bind motifs inaccessible to monomeric HoxA (e.g., TGATTTAC for HOXA9-PBX1). DNA shape (minor groove width) and combinatorial binding codes dictate functional outcomes [4] [9].

Isoform Diversity and Alternative Splicing Patterns

Alternative splicing expands the functional repertoire of HoxA proteins through modular domain variations:

  • Linker Region Modulation: In Drosophila Ubx (HoxA7 ortholog), alternative exons (b, M1, M2) insert 9–17 residues between the hexapeptide and HD. Isoforms with shorter linkers activate decapentaplegic (dpp) more efficiently in mesoderm, while longer linkers reduce DNA binding with EXD (PBX ortholog) [8]. Mammalian HOXA genes exhibit similar splicing.
  • Functional Non-Equivalence: Ubx isoforms show distinct phenotypes in muscle patterning. Mutants expressing only one isoform (Ubxᴹᴵ⁷) exhibit abnormal anterior abdominal muscles, confirming isoforms are not interchangeable [8].
  • Stochastic Diversity: Vertebrate Dscam and Pcdh genes use stochastic promoter choice or splicing to generate neuronal identity codes. Though not HoxA targets, this principle applies to HoxA-regulated effectors (e.g., cell adhesion molecules) [5].

Splicing also influences PTM landscapes: Exon-encoded peptides introduce phosphorylation sites (e.g., SCR-S316) that fine-tune transcriptional activity [3].

Table 3: HoxA Proteins and Key Features

ProteinHomeodomain SpecificityKey PTMsPrimary Cofactors
HOXA1TGATTGAC (with PBX/MEIS)Phosphorylation, UbiquitinationPBX, MEIS, PREP
HOXA2TGATGGAT (in vivo)Phosphorylation (S185, S201), UbiquitinationPBX, MEIS, SIX2
HOXA3TGATTAAT/TTATAcetylation, FormylationPBX, HMX1
HOXA9ATGATTTAT (high affinity)Phosphorylation (N-terminal arm)PBX, MEIS
HOXA10TAAT coreSUMOylation, AcetylationPBX, MEIS
HOXA13TTAT corePhosphorylation, UbiquitinationPBX, MEIS

Properties

CAS Number

157907-48-7

Product Name

HoxA protein

Molecular Formula

C6H7NOS

Synonyms

HoxA protein

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